(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
CAS No.: 871126-00-0
Cat. No.: VC13334159
Molecular Formula: C14H13BBrClO3
Molecular Weight: 355.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 871126-00-0 |
---|---|
Molecular Formula | C14H13BBrClO3 |
Molecular Weight | 355.42 g/mol |
IUPAC Name | [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |
Standard InChI | InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |
Standard InChI Key | VJOGFKWLTLTDCH-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |
Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted at position 3 with bromine, position 2 with a 2-chlorobenzyloxy group, and position 5 with a methyl group. The boronic acid (-B(OH)₂) group at position 1 enables covalent interactions with diols and nucleophiles. The IUPAC name is [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid, with the molecular formula C₁₄H₁₃BBrClO₃ and a molecular weight of 355.42 g/mol.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃BBrClO₃ | PubChem |
Exact Mass | 354.0174 g/mol | PubChem |
LogP (Partition Coefficient) | 2.67 | BenchChem |
Polar Surface Area (PSA) | 49.7 Ų | BenchChem |
Solubility | DMSO, THF | VulcanChem |
The 2-chlorobenzyloxy group introduces steric hindrance, while the methyl group enhances lipophilicity, influencing reactivity and bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization:
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Bromination: 2-hydroxy-5-methylphenylboronic acid undergoes bromination at position 3 using N-bromosuccinimide (NBS) .
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Etherification: The hydroxyl group is protected (e.g., as a silyl ether), followed by nucleophilic substitution with 2-chlorobenzyl chloride .
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Deprotection: Removal of the protecting group yields the final boronic acid.
Industrial methods employ continuous flow reactors to optimize yields (≥75%) and purity (>95%).
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | NBS, CCl₄, 0°C, 2h | 85 |
Etherification | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 78 |
Deprotection | TBAF, THF, rt | 92 |
Challenges include minimizing protodeboronation (loss of B(OH)₂) during purification, addressed via inert atmosphere chromatography .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a coupling partner in Pd-catalyzed reactions, leveraging bromine as a leaving group. Recent advances using ligand-free Pd nanoparticles enable reactions at ambient temperatures (25°C) with short durations (2h) .
Table 3: Comparative Reactivity in Suzuki-Miyaura Reactions
Boronic Acid Partner | Aryl Halide | Yield (%) |
---|---|---|
This compound | 4-Iodotoluene | 88 |
4-Bromophenylboronic acid | 4-Iodotoluene | 72 |
3-Chlorophenylboronic acid | 4-Iodotoluene | 65 |
The 2-chlorobenzyloxy group slows transmetalation due to steric effects but enhances regioselectivity in asymmetric couplings .
Biological Activity and Mechanisms
Enzyme Inhibition
The boronic acid group forms reversible covalent bonds with serine proteases. In OXA-24/40 β-lactamase inhibition, this compound exhibits a Kᵢ of 12 μM, outperforming simpler analogs (e.g., phenylboronic acid, Kᵢ = 45 μM) .
Table 4: Inhibition of Microbial Targets
Target Enzyme | Organism | IC₅₀ (μM) |
---|---|---|
OXA-24/40 β-lactamase | Acinetobacter baumannii | 12 |
Leucyl-tRNA synthetase | Candida albicans | 5.2 |
Proteasome (20S) | Human | 0.8 |
Antifungal and Antibacterial Effects
In vitro studies against Aspergillus niger and Staphylococcus aureus show MIC values of 32 μg/mL and 64 μg/mL, respectively . The methyl group enhances membrane permeability, while the chlorine substituent improves target affinity .
Comparison with Structural Analogs
Substituent Effects on Reactivity
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3-Chloro vs. 2-Chloro Benzyloxy: The 2-chloro analog exhibits 20% higher Suzuki coupling yields due to reduced steric clash .
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Methyl vs. Methoxy: Methyl substitution increases logP by 0.8 units, enhancing blood-brain barrier penetration .
Table 5: Structure-Activity Relationships
Analog Modification | Effect on Activity |
---|---|
Bromine → Iodine | Higher cross-coupling efficiency |
Methyl → Trifluoromethyl | Improved metabolic stability |
Chlorobenzyl → Fluorobenzyl | Reduced cytotoxicity |
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the boronic acid with aptamer conjugates could enable tumor-specific delivery, leveraging diol-rich cancer cell surfaces .
Material Science Innovations
Incorporating this compound into covalent organic frameworks (COFs) may yield luminescent materials for OLEDs, exploiting its planar aromatic structure .
Synthetic Challenges
Scalable synthesis remains limited by the cost of 2-chlorobenzyl chloride. Alternative routes using biocatalytic bromination are under exploration.
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